molecular formula C19H23ClN2O4S B12722551 Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride CAS No. 111856-27-0

Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride

Cat. No.: B12722551
CAS No.: 111856-27-0
M. Wt: 410.9 g/mol
InChI Key: MHQMFVPRLJHVKC-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzenesulfonamide group, a benzoyl group, and a morpholine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the benzenesulfonamide intermediate, followed by the introduction of the benzoyl group and the morpholine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize efficiency and minimize waste. Key steps include the purification of intermediates and the final product, often through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide group but differ in other functional groups.

    Benzoyl compounds: Compounds with a benzoyl group but different substituents.

    Morpholine derivatives: Compounds containing the morpholine ring with various other functional groups.

Uniqueness

Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for research and industrial applications.

Properties

CAS No.

111856-27-0

Molecular Formula

C19H23ClN2O4S

Molecular Weight

410.9 g/mol

IUPAC Name

2-benzoyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C19H22N2O4S.ClH/c22-19(16-6-2-1-3-7-16)17-8-4-5-9-18(17)26(23,24)20-10-11-21-12-14-25-15-13-21;/h1-9,20H,10-15H2;1H

InChI Key

MHQMFVPRLJHVKC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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